Pyrido[2,3-b]pyrazine
Overview
Description
Pyrido[2,3-b]pyrazine is a heterocyclic compound that consists of a fused ring system containing both pyridine and pyrazine rings.
Mechanism of Action
Target of Action
Pyrido[2,3-b]pyrazine is a versatile compound that has been used in various applications. It is primarily used in the development of full-color fluorescent materials for high-performance OLEDs . It is also utilized in electrochemical DNA sensing .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. It exhibits a wide range of emissions spanning the entire visible region from blue to red . This is achieved through systematically fine-tuning the band gap . The dye possesses intramolecular charge transfer (ICT) transition, which marked the D–A architecture and induces a broad range of emissions from blue to red in the solution and solid state .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its optical properties. It contributes significantly towards nonlinear optical (NLO) technological applications . It is also utilized for the first time in electrochemical sensing of DNA .
Pharmacokinetics
Its properties such as high photoluminescence quantum efficiency (plqy) and simple molecular structure make it a crucial component in cost-effective multicolor display applications .
Result of Action
The result of this compound’s action is the production of high-performance OLEDs that exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively . It also shows significant potential for DNA sensing under optimized conditions .
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-b]pyrazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with DNA, acting as an electrochemical DNA sensor . This interaction is facilitated by the compound’s ability to form stable complexes with nucleic acids, thereby altering their electrochemical properties. Additionally, this compound exhibits antioxidant and antiurease activities, indicating its potential role in mitigating oxidative stress and inhibiting urease enzymes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Furthermore, this compound has been reported to impact gene expression by binding to specific DNA sequences and altering transcriptional activity. In terms of cellular metabolism, this compound can affect the production and utilization of metabolic intermediates, thereby influencing overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to various biomolecules, including enzymes and nucleic acids, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can activate specific signaling pathways by interacting with receptor proteins on the cell surface. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as antioxidant activity and enzyme inhibition. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, thereby affecting nitrogen metabolism. Additionally, this compound can alter the levels of specific metabolites, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported into the nucleus, where it interacts with DNA and modulates gene expression. The distribution of this compound within cells is crucial for its biological activity and overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]pyrazine can be synthesized through various methods, including multicomponent reactions and condensation reactions. One common method involves the condensation of pyridinediamines with α-oxocarbonyl compounds . The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as palladium, under reflux conditions in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the this compound ring, typically using halogenating agents or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-2,3-dione, while reduction can produce this compound-2,3-diol .
Scientific Research Applications
Pyrido[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- Quinoxaline
- Pyridazine
- Pyrazine
- Pyrimidine
Properties
IUPAC Name |
pyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHFKBVNARCNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185970 | |
Record name | Pyrido(2,3-b)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322-46-3 | |
Record name | Pyrido[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido(2,3-b)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrido[2,3-b]pyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrido(2,3-b)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[3,2-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrido(2,3-b)pyrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAQ8VE5GVQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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